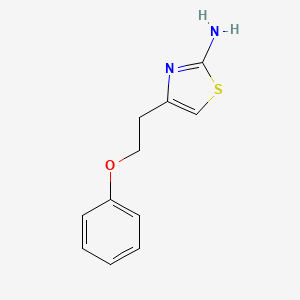

4-(2-Phenoxyethyl)-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2OS |

|---|---|

Molecular Weight |

220.29 g/mol |

IUPAC Name |

4-(2-phenoxyethyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C11H12N2OS/c12-11-13-9(8-15-11)6-7-14-10-4-2-1-3-5-10/h1-5,8H,6-7H2,(H2,12,13) |

InChI Key |

LZIZOJDJYVQVFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCC2=CSC(=N2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 2 Phenoxyethyl 1,3 Thiazol 2 Amine

Retrosynthetic Analysis of the 4-(2-Phenoxyethyl)-1,3-thiazol-2-amine Scaffold

A retrosynthetic analysis of this compound reveals a straightforward and logical approach to its synthesis, primarily based on the well-established Hantzsch thiazole (B1198619) synthesis. vulcanchem.comsynarchive.com This classical reaction involves the condensation of an α-haloketone with a thioamide or thiourea (B124793) derivative.

The primary disconnection of the thiazole ring in the target molecule occurs at the N3-C4 and S1-C5 bonds. This leads to two key synthons: an electrophilic α-halocarbonyl component and a nucleophilic thiourea component. This retrosynthetic pathway is outlined below:

Target Molecule: this compound

Key Disconnection: Hantzsch Thiazole Synthesis

Precursors:

1-Halo-4-phenoxybutan-2-one (I): This α-haloketone provides the C4 and C5 atoms of the thiazole ring and the attached 2-phenoxyethyl side chain. The halogen (typically bromine or chlorine) at the α-position makes the carbonyl-adjacent carbon highly electrophilic and susceptible to nucleophilic attack.

Thiourea (II): This simple molecule acts as the nucleophile, providing the N3, C2, and S1 atoms of the thiazole ring, including the 2-amino group.

Further retrosynthetic analysis of the α-haloketone precursor (I) suggests it can be readily prepared from 4-phenoxybutan-2-one (B3049882) through an α-halogenation reaction. 4-Phenoxybutan-2-one itself can be synthesized from phenol (B47542) and a suitable four-carbon building block. This multi-step disconnection provides a clear and practical route to the necessary starting materials from commercially available chemicals.

Detailed Synthesis Pathways for this compound

The synthesis of this compound is most effectively achieved through the Hantzsch thiazole synthesis, a reliable and widely used method for constructing the 2-aminothiazole (B372263) core. vulcanchem.commdpi.com

The most common and plausible pathway for synthesizing this compound involves a two-step process starting from a suitable ketone. vulcanchem.com

Step 1: α-Halogenation of 4-phenoxybutan-2-one

The synthesis begins with the α-halogenation of the precursor ketone, 4-phenoxybutan-2-one. Bromination is a common choice for this step. For a similar ketone, 4-phenylbutan-2-one, bromination has been effectively carried out using bromine in methanol (B129727) at low temperatures. chemicalbook.comechemi.com A similar approach can be applied to 4-phenoxybutan-2-one to yield 1-bromo-4-phenoxybutan-2-one.

Step 2: Cyclocondensation with Thiourea (Hantzsch Reaction)

The resulting α-bromo ketone, 1-bromo-4-phenoxybutan-2-one, is then reacted with thiourea in a cyclocondensation reaction. vulcanchem.com The mechanism involves the nucleophilic sulfur of thiourea attacking the electrophilic carbon bearing the bromine atom in an SN2 reaction. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step leads to the formation of the aromatic thiazole ring. synarchive.comchemhelpasap.com This reaction is typically performed by refluxing the reactants in a solvent like ethanol (B145695). vulcanchem.com

Halogenation: 4-phenoxybutan-2-one is reacted with a brominating agent (e.g., Br₂) in a suitable solvent (e.g., methanol) to form 1-bromo-4-phenoxybutan-2-one.

Cyclization: 1-bromo-4-phenoxybutan-2-one is condensed with thiourea in ethanol under reflux to yield the final product, this compound. vulcanchem.com

The efficiency of the Hantzsch thiazole synthesis can be significantly influenced by the reaction conditions. While specific optimization data for this compound is not extensively documented, general principles derived from the synthesis of analogous thiazoles can be applied to enhance yield and purity.

Key Parameters for Optimization:

Solvent: The choice of solvent is critical. While ethanol is commonly used, other solvents like methanol, 1-butanol, and isopropanol (B130326) have been screened for similar reactions. mdpi.com In some cases, aqueous media or solvent-free conditions have proven effective. mdpi.comresearchgate.net

Temperature and Reaction Time: Reaction kinetics are highly dependent on temperature. Microwave irradiation has emerged as a powerful tool to accelerate the reaction, often reducing reaction times from hours to minutes and improving yields. nih.gov For instance, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines was optimized by heating at 90 °C for 30 minutes in methanol under microwave conditions, achieving a 95% yield. nih.gov

Catalyst: While the traditional Hantzsch synthesis often proceeds without a catalyst, acidic or basic conditions can influence the reaction rate and regioselectivity. rsc.org The use of solid-supported catalysts, such as silica-supported tungstosilicic acid, has been explored to facilitate easier workup and catalyst recycling. mdpi.com

Stoichiometry of Reactants: Varying the molar ratio of the α-haloketone and thiourea can impact the yield. An excess of thiourea is sometimes used to ensure the complete consumption of the ketone.

An example of reaction condition optimization for a model Hantzsch synthesis is presented in the table below.

| Entry | Solvent | Temperature (°C) | Catalyst | Time (h) | Yield (%) |

| 1 | Water | Reflux | None | 5 | 70 |

| 2 | Ethanol | Reflux | None | 4 | 85 |

| 3 | Methanol | 90 (Microwave) | None | 0.5 | 95 |

| 4 | 1-Butanol | Reflux | SiW/SiO₂ | 2 | 88 |

| 5 | None | 80 | None | 1 | 82 |

| This table is a generalized representation based on findings for analogous thiazole syntheses. mdpi.comnih.gov |

In line with the principles of green chemistry, several sustainable methods for the synthesis of the 2-aminothiazole core have been developed. These approaches aim to reduce the use of hazardous materials, minimize waste, and improve energy efficiency.

Use of Green Solvents: Water has been successfully used as a solvent for the Hantzsch synthesis, offering an environmentally benign alternative to volatile organic solvents. mdpi.comacs.org Another innovative approach involves the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and glycerol, which are biodegradable, non-toxic, and can often be recycled. nih.gov

Solvent-Free Conditions: The reaction can be performed under solvent-free conditions, for example, by grinding the reactants together using a mortar and pestle at room temperature. researchgate.net This method simplifies the procedure, reduces waste, and often leads to high yields in a short time. Catalyst-free, solvent-free Hantzsch condensations have been reported to proceed to completion in seconds. organic-chemistry.org

Reusable Catalysts: The development of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of green chemistry. Nanoparticle catalysts, such as reusable NiFe₂O₄ nanoparticles, have been employed to catalyze one-pot, multicomponent syntheses of thiazole scaffolds in aqueous media. acs.org Similarly, silica-supported catalysts have been used effectively. mdpi.com

Energy Efficiency: As mentioned previously, microwave-assisted synthesis is a key green technology. nih.gov It allows for rapid heating, significantly shorter reaction times, and often results in higher yields and purer products compared to conventional heating methods. Ultrasonic irradiation is another energy-efficient technique that has been applied to promote the Hantzsch reaction. mdpi.com

Derivatization and Functionalization Strategies for this compound

The this compound scaffold possesses multiple sites for chemical modification, making it an attractive starting point for generating a library of novel analogs. The primary sites for functionalization are the 2-amino group, the thiazole ring itself, and the terminal phenyl group of the phenoxyethyl side chain.

The synthesis of analogs based on this scaffold generally involves either building the molecule with pre-functionalized precursors via the Hantzsch synthesis or by post-synthesis modification of the parent compound.

Modification via Hantzsch Synthesis with Varied Precursors: A common strategy is to introduce diversity by using substituted versions of the two main precursors.

Varying the Thiourea Component: Instead of thiourea, N-substituted thioureas can be used to generate N-aryl or N-alkyl derivatives at the 2-position of the thiazole ring. A wide array of N,4-diaryl-1,3-thiazole-2-amines have been synthesized by reacting substituted α-bromoacetophenones with various aryl thioureas. nih.govnanobioletters.com This approach allows for the introduction of diverse functionalities on the 2-amino group.

Varying the Ketone Component: The phenoxyethyl side chain can be modified by starting with different α-haloketones. For example, using α-bromoacetophenones with various substituents on the phenyl ring leads to analogs with modified electronic and steric properties at the 4-position. nih.gov One study synthesized a series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, demonstrating how modifications at the 4-position can be achieved. nih.gov

Post-Synthesis Functionalization: The 2-amino group of the synthesized this compound is a nucleophilic handle that can be readily functionalized.

Acylation and Sulfonylation: The amino group can react with acyl chlorides or sulfonyl chlorides to form corresponding amides and sulfonamides. For example, 2-aminothiazole scaffolds have been treated with substituted phenylsulfonyl chlorides to produce sulfonamide derivatives. mdpi.com

Formation of Schiff Bases: Condensation of the 2-amino group with various aldehydes can yield Schiff base derivatives, which can serve as intermediates for further reactions or as final products themselves.

The table below summarizes various derivatization strategies based on studies of similar 2-aminothiazole scaffolds.

| Modification Site | Reaction Type | Reagents | Resulting Functional Group |

| 2-Amino Group | N-Arylation | Substituted Aryl Thiourea (in Hantzsch) | 2-(Arylamino)thiazole |

| 2-Amino Group | Acylation | Acyl Chlorides / Anhydrides | 2-Amido-thiazole |

| 2-Amino Group | Sulfonylation | Sulfonyl Chlorides | 2-Sulfonamido-thiazole |

| 4-Position | Hantzsch Synthesis | Substituted α-Haloketones | Varied 4-Aryl/Alkyl Group |

| 5-Position | Halogenation | N-Bromosuccinimide (NBS) | 5-Bromo-2-aminothiazole |

| This table illustrates general derivatization strategies applicable to the target scaffold. nih.govnih.govmdpi.com |

These derivatization strategies highlight the versatility of the this compound core, enabling the systematic exploration of chemical space to generate novel compounds.

Regioselective Modifications and Exploration of Substituent Effects on the Thiazole Ring

The 2-aminothiazole scaffold, the core of this compound, is a versatile platform for synthetic modification. The electronic properties of the ring, influenced by the endocyclic sulfur and nitrogen atoms and the exocyclic amino group, direct its reactivity, allowing for regioselective modifications. The C5 position of the 2-aminothiazole ring is particularly susceptible to electrophilic substitution, a characteristic that has been widely exploited to generate diverse derivatives.

Halogenation is a common regioselective modification. The introduction of halogen atoms at the C5 position can be achieved efficiently under mild conditions. For instance, the use of copper(II) halides, such as CuBr₂, facilitates the selective bromination of 2-amino-1,3-thiazoles. nih.gov Similarly, N-bromosuccinimide (NBS) is an effective reagent for the regioselective bromination of the thiazole ring at the C5 position, often as a preliminary step for further functionalization. frontiersin.org These halogenated intermediates serve as valuable synthons, enabling subsequent carbon-carbon bond-forming reactions like the Suzuki coupling, which can introduce aryl substituents. mdpi.com

Below is a table summarizing common regioselective modifications on the 2-aminothiazole ring system.

| Reaction Type | Reagent(s) | Position of Modification | Product Type |

| Bromination | Copper(II) Bromide (CuBr₂) | C5 | 5-Bromo-2-aminothiazole derivative |

| Bromination | N-Bromosuccinimide (NBS) | C5 | 5-Bromo-2-aminothiazole derivative frontiersin.org |

| Chlorination | Copper(II) Chloride (CuCl₂) | C5 | 5-Chloro-2-aminothiazole derivative nih.gov |

| Iodination | Copper(I) Iodide (CuI) | C5 | 5-Iodo-2-aminothiazole derivative nih.gov |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | C5 (from 5-halo derivative) | 5-Aryl-2-aminothiazole derivative mdpi.com |

Multi-Component Reactions (MCRs) Involving this compound or Its Precursors

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer a powerful and efficient strategy for generating molecular complexity. baranlab.org The 2-aminothiazole moiety, with its nucleophilic amino group and surrounding heterocyclic structure, is an excellent substrate for various MCRs.

One of the most notable MCRs involving amine precursors is the Biginelli reaction. This acid-catalyzed, three-component condensation of an aldehyde, a β-ketoester, and a urea (B33335) or thiourea yields dihydropyrimidones. organic-chemistry.org Guanidine, a close analogue of the amino group in 2-aminothiazoles, readily participates in this reaction. organic-chemistry.org By extension, 2-aminothiazole derivatives can act as the urea-like component in Biginelli-type reactions, leading to the synthesis of complex fused heterocyclic systems. For example, the reaction of a 2-aminothiazole derivative, a substituted benzaldehyde, and a compound with an active methylene (B1212753) group can produce novel pyrimidine (B1678525) scaffolds. nih.gov

The Ugi reaction is another versatile MCR that can utilize amine precursors. This four-component reaction involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. nih.gov While direct participation of 2-aminothiazoles can be complex, precursors such as ammonia (B1221849) can be used in Ugi reactions to generate intermediates that are later elaborated into 5-aminoazole compounds. nih.gov This highlights the utility of MCRs in building complex scaffolds from simple starting materials that may be precursors to the title compound.

Furthermore, one-pot three-component reactions involving phenyl isothiocyanate, various primary amines, and dimethyl acetylenedicarboxylate (B1228247) (DMAD) have been developed to synthesize highly functionalized 2-imino-1,3-thiazolidin-4-ones. researchgate.netcrimsonpublishers.com This type of reaction proceeds through the initial formation of a thiourea intermediate, which then reacts with the bielectrophile (DMAD). crimsonpublishers.com Such strategies showcase the flexibility of using precursors in MCRs to rapidly assemble diverse heterocyclic structures.

Advanced Purification and Structural Elucidation Techniques

Chromatographic Separation Methodologies for Compound Isolation

The isolation and purification of this compound and its derivatives from reaction mixtures are critical steps to ensure high purity for subsequent characterization and studies. Chromatographic techniques are the primary methods employed for this purpose.

Column chromatography is a widely used technique for the purification of thiazole derivatives on a preparative scale. nih.gov The choice of stationary phase and mobile phase is crucial for effective separation. Silica gel is the most common stationary phase, and the mobile phase typically consists of a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). universalprint.orgrsc.org The optimal ratio of these solvents is determined by preliminary analysis using thin-layer chromatography (TLC) to achieve good separation between the desired product and any impurities or unreacted starting materials. universalprint.org For instance, a common eluent system for 2-aminothiazole derivatives is a hexane:ethyl acetate gradient. universalprint.org

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is suitable for both analytical quantification and preparative isolation. researchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. researchgate.netd-nb.info A typical mobile phase for analyzing aminothiazole compounds might consist of a mixture of acetonitrile (B52724) and water or an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphoric acid). d-nb.infosielc.comnih.gov The method can be run in isocratic mode (constant mobile phase composition) or gradient mode (composition changes over time) to achieve optimal separation. researchgate.netd-nb.info

The table below provides examples of chromatographic conditions used for the separation of aminothiazole compounds.

| Technique | Stationary Phase | Mobile Phase / Eluent | Application |

| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (7:3) | Purification of substituted 2-aminothiazole universalprint.org |

| Flash Chromatography | Silica Gel | Petroleum Ether:Ethyl Acetate (2:1) | Isolation of thiazole derivatives nih.govrsc.org |

| HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Analytical separation of 2-aminothiazole sielc.com |

| HPLC-UV | Phenomenex® Luna C18 | Acetonitrile / 0.1% Orthophosphoric Acid in water (45:55) | Quantification of a novel aminothiazole researchgate.netnih.gov |

| LC-MS/MS | Waters Xterra RP® C18 | Acetonitrile:Methanol / 5 mM Ammonium Formate with 0.1% Formic Acid | Bioanalytical quantification of a novel aminothiazole d-nb.info |

Spectroscopic and Spectrometric Techniques for Structural Assignment (e.g., NMR, MS, IR)

The definitive structural confirmation of this compound relies on a combination of spectroscopic and spectrometric techniques.

Infrared (IR) Spectroscopy is used to identify the key functional groups within the molecule. The IR spectrum of a 2-aminothiazole derivative shows characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as one or two sharp bands in the region of 3100–3400 cm⁻¹. universalprint.orgvulcanchem.com The C=N stretching vibration within the thiazole ring is observed around 1500–1520 cm⁻¹. universalprint.org Other significant peaks include those for aromatic C=C stretching (around 1450-1600 cm⁻¹), the C-S bond of the thiazole ring (around 1090 cm⁻¹), and the C-O-C stretching of the ether linkage. universalprint.org

| Functional Group | Vibrational Mode | **Characteristic Wavenumber (cm⁻¹) ** |

| Amine (N-H) | Stretch | 3150–3350 universalprint.orgvulcanchem.com |

| Thiazole Ring (C=N) | Stretch | 1515–1580 universalprint.orgnanobioletters.com |

| Aromatic Ring (C=C) | Stretch | ~1455–1570 universalprint.orgvulcanchem.com |

| Ether (Ar-O-CH₂) | Asymmetric Stretch | ~1240 |

| Thiazole Ring (C-S-C) | Stretch | ~1090 universalprint.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The spectrum of this compound would show distinct signals for each type of proton. The proton at the C5 position of the thiazole ring typically appears as a singlet in the aromatic region (~6.5-7.0 ppm). universalprint.org The protons of the exocyclic amino group (-NH₂) also produce a broad singlet. The phenoxyethyl group gives rise to characteristic signals: two triplets for the adjacent methylene (-CH₂-) groups and multiplets in the aromatic region for the phenyl group protons. An analogue, 4-(1-phenoxyethyl)-1,3-thiazol-2-amine (B1463266), shows the thiazole proton at δ 7.41 ppm and the methylene protons as a quartet near δ 4.34 ppm. vulcanchem.com

¹³C NMR: The carbon spectrum provides complementary information. The carbons of the thiazole ring have characteristic chemical shifts, with the C2 carbon bearing the amino group appearing at approximately 168 ppm. universalprint.org The carbons of the phenoxyethyl group, including the aromatic carbons and the aliphatic methylene carbons, would also be readily identifiable.

| ¹H NMR - Predicted Signals for this compound | |

| Proton(s) | Predicted Chemical Shift (δ, ppm) |

| -NH₂ (amine) | ~4.9-5.5 |

| Thiazole C5-H | ~6.7 |

| Phenyl C-H | ~6.9-7.3 |

| -O-CH₂- | ~4.3 |

| Thiazole-CH₂- | ~3.2 |

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. The molecular formula of this compound is C₁₁H₁₂N₂OS, corresponding to a molecular weight of 220.29 g/mol . vulcanchem.com In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 221. The fragmentation pattern under electron impact (EI) or collision-induced dissociation (CID) would likely involve cleavage of the ether bond, leading to fragments corresponding to the phenoxy group (m/z 93) or cleavage at the ethyl linker. The thiazole ring itself can also undergo characteristic fragmentation.

| Mass Spectrometry Data | |

| Parameter | Value |

| Molecular Formula | C₁₁H₁₂N₂OS vulcanchem.com |

| Molecular Weight | 220.29 vulcanchem.com |

| Expected [M+H]⁺ (ESI) | m/z 221 |

| Potential Key Fragments (EI/CID) | Cleavage of the ether linkage (loss of C₆H₅O•) Cleavage of the ethyl bridge Fragmentation of the thiazole ring |

Advanced Spectroscopic and Computational Analysis of 4 2 Phenoxyethyl 1,3 Thiazol 2 Amine and Its Derivatives

Molecular Spectroscopy Studies for Conformational and Electronic Structure Elucidation

Molecular spectroscopy provides empirical data crucial for confirming the structure, identifying functional groups, and understanding the electronic environment of a molecule.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups within a molecule. These techniques measure the vibrational frequencies of chemical bonds, which are characteristic of the bond type, its strength, and the masses of the connected atoms.

For 4-(2-Phenoxyethyl)-1,3-thiazol-2-amine, the spectra would be a composite of vibrations from its three main structural components: the 2-aminothiazole (B372263) ring, the phenoxy group, and the ethyl ether linkage.

Amino (-NH₂) Group: The primary amine group is expected to show two distinct N-H stretching bands in the FT-IR spectrum, typically between 3300 and 3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. An N-H scissoring (bending) vibration is anticipated around 1600-1650 cm⁻¹.

Thiazole (B1198619) Ring: The heterocyclic thiazole ring has several characteristic vibrations. C=N and C=C stretching vibrations are expected in the 1500–1650 cm⁻¹ region. The C-S stretching vibration typically appears as a weaker band in the 600–800 cm⁻¹ range.

Phenoxy Group: The phenyl ring will exhibit sharp aromatic C-H stretching peaks just above 3000 cm⁻¹. Characteristic C=C stretching vibrations within the ring are expected in the 1450–1600 cm⁻¹ region. Strong C-H out-of-plane bending bands below 900 cm⁻¹ can also help confirm the substitution pattern.

Ethyl Ether Linkage: The aliphatic -CH₂- groups will show C-H stretching vibrations between 2850 and 3000 cm⁻¹. The crucial C-O-C ether linkage is expected to produce a strong, characteristic asymmetric stretching band around 1200–1250 cm⁻¹.

Table 1: Predicted Vibrational Frequencies (FT-IR/Raman) for this compound

| Frequency Range (cm⁻¹) | Bond | Vibration Type | Expected Intensity |

| 3500 - 3300 | N-H | Asymmetric & Symmetric Stretch | Medium-Strong |

| 3100 - 3000 | C-H | Aromatic Stretch | Medium-Weak |

| 3000 - 2850 | C-H | Aliphatic Stretch | Medium |

| 1650 - 1600 | N-H | Scissoring (Bending) | Medium |

| 1650 - 1500 | C=N / C=C | Thiazole Ring Stretch | Medium-Strong |

| 1600 - 1450 | C=C | Aromatic Ring Stretch | Medium-Strong |

| 1250 - 1200 | C-O-C | Asymmetric Ether Stretch | Strong |

| 800 - 600 | C-S | Thiazole Ring Stretch | Weak-Medium |

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and three-dimensional structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of this compound would show distinct signals for each unique proton.

Phenoxy Protons: The five protons on the phenyl ring would appear in the aromatic region (δ 6.8–7.4 ppm). The ortho-protons (H-2', H-6') are expected to be the most deshielded, followed by the para-proton (H-4') and then the meta-protons (H-3', H-5').

Ethyl Protons: The two methylene (B1212753) (-CH₂-) groups of the ethyl bridge are diastereotopic and would appear as two distinct triplets, assuming coupling to each other. The protons closer to the ether oxygen (-O-CH₂-) would be more deshielded (δ ~4.2 ppm) than the protons adjacent to the thiazole ring (-CH₂-Th) (δ ~3.1 ppm).

Thiazole Proton: The single proton on the thiazole ring (H-5) is expected to appear as a singlet in the range of δ 6.5–7.0 ppm.

Amine Protons: The two protons of the -NH₂ group would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but typically in the range of δ 5.0–7.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Thiazole Carbons: The C-2 carbon, bonded to two nitrogen atoms, would be the most deshielded of the ring carbons (δ ~168 ppm). The C-4 and C-5 carbons would appear around δ 145 ppm and δ 105 ppm, respectively.

Phenoxy Carbons: The carbon attached to the ether oxygen (C-1') would be highly deshielded (δ ~158 ppm). The other aromatic carbons would appear in the typical range of δ 115–130 ppm.

Ethyl Carbons: The carbon atom bonded to the ether oxygen (-O-CH₂) would be more deshielded (δ ~68 ppm) than the carbon adjacent to the thiazole ring (-CH₂-Th) (δ ~32 ppm).

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |

| -NH₂ | 5.0 - 7.0 | Broad Singlet | 2H |

| Aromatic (H-3', H-4', H-5') | 6.8 - 7.1 | Multiplet | 3H |

| Aromatic (H-2', H-6') | 7.2 - 7.4 | Multiplet | 2H |

| Thiazole (H-5) | 6.5 - 7.0 | Singlet | 1H |

| -O-CH₂- | ~4.2 | Triplet | 2H |

| -CH₂-Thiazole | ~3.1 | Triplet | 2H |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| C-2 (Thiazole, C=N) | ~168 |

| C-1' (Aromatic, C-O) | ~158 |

| C-4 (Thiazole) | ~145 |

| C-2', C-6' (Aromatic) | ~130 |

| C-4' (Aromatic) | ~122 |

| C-3', C-5' (Aromatic) | ~115 |

| C-5 (Thiazole) | ~105 |

| -O-CH₂- | ~68 |

| -CH₂-Thiazole | ~32 |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, confirm its molecular formula, and deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₁₁H₁₂N₂OS, giving it a monoisotopic mass of approximately 220.07 g/mol . vulcanchem.com

Under electron impact (EI) ionization, the molecule would form a molecular ion (M⁺˙) at m/z 220. This molecular ion would then undergo fragmentation through several predictable pathways based on the functional groups present.

Plausible Fragmentation Pathways:

Ether Cleavage: The C-O bond of the ether is a likely point of cleavage. This can happen in two ways:

Loss of a phenoxy radical (•OPh) to generate a fragment at m/z 127.

Loss of the ethyl-aminothiazole moiety to generate a phenoxy cation [PhO]⁺ at m/z 93.

Benzylic-type Cleavage: Cleavage of the bond between the two ethyl carbons is highly probable. This would lead to the formation of a stable phenoxymethyl (B101242) cation [PhOCH₂]⁺ at m/z 107.

Thiazole Ring Fragmentation: The aminothiazole ring itself can fragment. A common pathway for 2-aminothiazoles involves the loss of HCN or other small neutral molecules, leading to characteristic daughter ions.

Loss of the Side Chain: Cleavage of the bond between the thiazole ring and the ethyl side chain would result in a fragment corresponding to the 2-amino-4-methyl-thiazole cation at m/z 113.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 220 | [C₁₁H₁₂N₂OS]⁺˙ | Molecular Ion (M⁺˙) |

| 127 | [C₅H₇N₂S]⁺ | M⁺˙ - •OPh |

| 113 | [C₄H₅N₂S]⁺ | Cleavage of ethyl-thiazole bond |

| 107 | [C₇H₇O]⁺ | Cleavage of ethyl C-C bond |

| 93 | [C₆H₅O]⁺ | Cleavage of ethyl C-O bond |

| 77 | [C₆H₅]⁺ | Loss of CO from [C₆H₅O]⁺ |

Quantum Chemical Calculations and Molecular Modeling of this compound

Computational chemistry provides a theoretical framework to understand and predict molecular properties, complementing experimental data.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. By solving the Schrödinger equation, DFT can be used to predict a molecule's geometry, energy, and various electronic properties known as reactivity descriptors.

HOMO and LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized over the electron-rich aminothiazole and phenoxy rings, indicating these are the likely sites for electrophilic attack. The LUMO would likely be distributed across the thiazole ring system.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive.

Global Reactivity Descriptors: From the HOMO and LUMO energies, other descriptors like chemical potential, hardness, softness, and the electrophilicity index can be calculated. These values provide a quantitative measure of the molecule's stability and reactivity profile. DFT calculations on similar thiazole derivatives have been used to successfully predict their reactivity and spectroscopic properties.

Table 5: Key Reactivity Descriptors from DFT Calculations

| Descriptor | Definition | Significance for Reactivity |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to ionization potential; indicates electron-donating ability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron affinity; indicates electron-accepting ability. |

| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Chemical Hardness (η) | η ≈ (E(LUMO) - E(HOMO)) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | Describes the ability of a molecule to accept electrons. |

The presence of several single bonds in the phenoxyethyl side chain of this compound allows for significant conformational flexibility. Conformational analysis is a computational method used to identify the different spatial arrangements (conformers) of a molecule and determine their relative stabilities.

The key rotatable bonds are the C-C and C-O bonds of the ethyl ether linkage. A systematic rotation around these bonds, followed by geometry optimization and energy calculation (typically using DFT or other molecular mechanics methods), generates a potential energy surface. The minima on this surface correspond to stable conformers.

This analysis would reveal the molecule's preferred three-dimensional shape(s) in the gas phase or in solution. The global minimum energy conformer represents the most populated and thermodynamically stable structure. Understanding the conformational landscape is critical, as the molecule's shape dictates how it can interact with biological targets like enzymes or receptors. Studies on similar flexible heterocyclic systems have shown that even small energy differences between conformers can significantly influence biological activity. nih.govmdpi.com

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Computational quantum chemistry is pivotal in elucidating the electronic characteristics and reactivity of molecules. For this compound, while specific experimental and computational studies are not extensively documented, theoretical analysis based on density functional theory (DFT) for analogous thiazole derivatives provides a robust framework for understanding its properties.

Molecular Electrostatic Potential (MEP) analysis is instrumental in identifying the regions of a molecule that are rich or deficient in electrons. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. The MEP map visualizes the charge distribution, where regions of negative potential (typically colored in shades of red) indicate electron-rich areas, and regions of positive potential (colored in shades of blue) denote electron-poor areas. For this compound, the nitrogen atoms of the thiazole ring and the amine group, as well as the oxygen atom of the phenoxy group, are expected to be the primary sites of negative electrostatic potential, making them targets for electrophilic attack. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity, stability, and electronic transport properties. A smaller energy gap suggests higher reactivity. In the case of 2-aminothiazole derivatives, the HOMO is generally distributed over the thiazole ring and the amino group, while the LUMO is often located on the thiazole ring. This distribution dictates the nature of their interactions in chemical reactions.

For a representative thiazole derivative, N-(4-(4-alkoxyphenyl) thiazol-2-yl)-1-(naphthalen-2-yl) methanimine, DFT calculations using the B3LYP/6-311G(d,p) basis set have been performed to determine these parameters epu.edu.iq. Although this is a different molecule, the general principles and expected range of values can be inferred for this compound.

| Parameter | Expected Value Range for 2-Aminothiazole Derivatives (eV) |

|---|---|

| EHOMO | -5.0 to -6.5 |

| ELUMO | -1.0 to -2.5 |

| Energy Gap (ΔE) | 3.5 to 4.5 |

Molecular Dynamics (MD) Simulations for Solvation and Intramolecular Interactions (in non-biological media)

An MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, ethanol (B145695), or dimethyl sulfoxide) and solving Newton's equations of motion for all atoms in the system. This allows for the observation of how the molecule interacts with the solvent and how its own structure fluctuates.

Key insights that could be gained from MD simulations of this compound include:

Solvation Shell Structure: Analysis of the radial distribution functions between atoms of the solute and solvent can reveal the structure of the solvation shells, identifying which parts of the molecule have stronger interactions with the solvent.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the amine group of the thiazole and the solvent molecules can be monitored over time, providing information on the stability of these interactions.

Conformational Flexibility: The phenoxyethyl side chain introduces a degree of flexibility. MD simulations can explore the conformational landscape of this chain, identifying the most stable rotamers and the energy barriers between them.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Co-crystals/Salts

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides valuable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Although a crystal structure for this compound itself has not been reported in the surveyed literature, studies on various other 2-aminothiazole derivatives provide a clear indication of the expected structural features. For instance, the crystal structure of N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine reveals key details about the solid-state conformation and packing of a related molecule nih.gov.

In the solid state, 2-aminothiazole derivatives typically form hydrogen-bonded dimers or chains. The amino group (-NH₂) acts as a hydrogen bond donor, while the nitrogen atom of the thiazole ring often acts as an acceptor. In the case of N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, molecules are linked into dimers by pairs of N—H···N hydrogen bonds, forming a distinct ring motif nih.gov. These dimers are further connected into layers through C—H···Cl interactions. Additionally, π-π stacking interactions between the thiazole rings are observed, contributing to the stability of the crystal lattice nih.gov.

For a hypothetical crystal of this compound, similar intermolecular interactions would be anticipated. The phenoxy group could also participate in π-π stacking interactions, potentially leading to a more complex and varied packing arrangement.

Below is a representative table of crystallographic data for a related 2-aminothiazole derivative, N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, to illustrate the type of information obtained from such an analysis nih.gov.

| Parameter | Value for N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine |

|---|---|

| Molecular Formula | C₉H₆Cl₂N₂S |

| Molecular Weight | 245.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.0270 (9) |

| b (Å) | 10.1183 (6) |

| c (Å) | 7.7159 (5) |

| β (°) | 91.974 (3) |

| Volume (ų) | 1016.44 (11) |

| Z | 4 |

The formation of co-crystals or salts with other molecules, such as carboxylic acids, is also a common strategy to modify the physicochemical properties of 2-aminothiazole derivatives. In such cases, proton transfer from the acid to the thiazole nitrogen is often observed, leading to the formation of a salt with strong charge-assisted hydrogen bonds researchgate.netuq.edu.au.

Investigation of Molecular Interactions and Biochemical Modulations by 4 2 Phenoxyethyl 1,3 Thiazol 2 Amine in in Vitro Systems

Ligand-Target Binding Studies of 4-(2-Phenoxyethyl)-1,3-thiazol-2-amine

The interaction of a ligand with its biological target is the foundational event of its pharmacological effect. For this compound and related compounds, these interactions are explored through a variety of in vitro techniques that measure binding affinity and kinetics.

Receptor Binding Assays in Cell-Free and Isolated Protein Systems

While specific receptor binding assays for this compound are not extensively detailed in the available literature, studies on analogous 2-aminothiazole (B372263) structures provide insight into their potential targets. The 2-aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. mdpi.com For example, derivatives of N,4-diaryl-1,3-thiazole-2-amines have been identified as tubulin inhibitors. nih.gov These compounds bind to the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics, which is a key process in cell division. nih.gov This suggests that this compound could potentially interact with tubulin, although direct binding studies would be required for confirmation.

Enzyme Inhibition or Activation Studies in Isolated Enzyme Systems

The 2-aminothiazole core is a common feature in many enzyme inhibitors. Research into derivatives of this class has revealed potent inhibitory activity against several enzyme families, including kinases, cyclooxygenases (COX), and cholinesterases.

Kinase Inhibition: Protein kinases are a major class of enzymes targeted by 2-aminothiazole derivatives. Different substitution patterns on the thiazole (B1198619) ring confer selectivity and potency against specific kinases. For instance, certain (5Z)-2-Amino-5-arylidene-1,3-thiazol-4(5H)-one derivatives have been identified as nanomolar inhibitors of the protein kinase DYRK1A. mdpi.com Other studies have developed N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase and 2-(thiazol-2-amino)-4-arylaminopyrimidines as inhibitors of Anaplastic Lymphoma Kinase (ALK). researchgate.netnih.gov Furthermore, derivatives of 1,3-thiazole-5-carboxylic acid have shown potent inhibition of Casein Kinase II (CK2), a key enzyme in cancer cell biology. nih.gov

Cyclooxygenase (COX) Inhibition: The thiazole scaffold is also present in anti-inflammatory agents that target COX enzymes. Studies on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives demonstrated potent and selective inhibition of COX-2 over COX-1. frontiersin.orgnih.gov The selectivity for COX-2 is a desirable trait for anti-inflammatory drugs, as it can reduce certain side effects associated with non-selective COX inhibition. The table below summarizes the inhibitory activity of selected thiazole derivatives against COX enzymes.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound 5b | 39.64 | 0.93 | 42.62 |

| Compound 5d | >100 | 0.83 | >120.48 |

| Compound 5e | >100 | 0.76 | >131.57 |

| Compound 5f | 34.09 | 1.01 | 33.75 |

| Compound 5g | 25.81 | 1.21 | 21.33 |

| Celecoxib (B62257) (Control) | >100 | 0.51 | >196.07 |

Table 1. In vitro cyclooxygenase inhibition data for selected 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives. frontiersin.orgnih.gov The Selectivity Index (SI) is calculated as IC₅₀(COX-1)/IC₅₀(COX-2).

Cholinesterase Inhibition: Prompted by the structure of Acotiamide, a 1,3-thiazole derivative used to treat functional dyspepsia, researchers have investigated other thiazoles as cholinesterase inhibitors for potential use in Alzheimer's disease. Studies on a library of 1,3-thiazole amides and amines revealed selective inhibition against either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), depending on the specific substituents.

Biophysical Techniques for Elucidating Molecular Recognition (e.g., SPR, ITC with purified targets)

Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on the thermodynamics and kinetics of ligand-target interactions.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (K), enthalpy (ΔH), and stoichiometry (n) of the interaction. nih.govnih.gov From these parameters, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process. nih.govresearchgate.net For example, ITC has been used to study the inclusion of a catechol hydrazinyl-thiazole derivative into a β-cyclodextrin nanocavity, revealing that the binding was an enthalpy and entropy-driven process. nih.gov While no specific ITC data exists for this compound, this technique would be invaluable for characterizing its binding affinity and thermodynamic signature with purified target proteins like kinases or tubulin.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

SAR studies are crucial for optimizing lead compounds into potent and selective drug candidates. By systematically modifying the chemical structure of this compound, researchers can understand how different functional groups influence its biological activity.

Rational Design of Analogs Based on Computational Predictions and SAR Principles

The design of new 2-aminothiazole analogs often begins with computational modeling and established SAR principles. The synthesis of these compounds typically involves the Hantzsch thiazole synthesis, where an α-haloketone is condensed with a thiourea (B124793) derivative. mdpi.com This versatile method allows for the introduction of a wide variety of substituents at different positions of the thiazole ring.

For example, in the development of anti-inflammatory agents, derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine were synthesized through a multi-step process to explore different substitutions. nih.gov Similarly, in the pursuit of cholinesterase inhibitors, a series of 1,3-thiazole amides and amines were synthesized and methylated to probe the influence of hydrogen bonding capabilities on biological activity. Computational docking studies often accompany these synthetic efforts to predict how analogs will bind to the active site of a target enzyme, guiding the rational design of more potent molecules. researchgate.netresearchgate.net

Identification of Key Pharmacophores and Structural Motifs for Target Engagement (in vitro)

Through the synthesis and biological evaluation of numerous derivatives, key pharmacophoric features of the 2-aminothiazole class have been identified for various targets.

Tubulin Inhibitors: For N,4-diaryl-1,3-thiazole-2-amines, the presence of three aromatic rings and an amino linker are crucial features. nih.gov Specifically, having 2,4-dimethoxy substitutions on one of the aryl rings was found to significantly enhance antiproliferative activity, with N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine being the most potent compound in its series. nih.gov

Cholinesterase Inhibitors: SAR studies of 1,3-thiazole derivatives revealed that the nature of the group at the 2-position (amide vs. amine) and N-methylation significantly impacts activity and selectivity for AChE versus BChE. For instance, among a series of amines, only the analog with an o-trifluoromethylbenzene substituent showed selective inhibition against BChE.

Antimicrobial Agents: In a series of 4-(indol-3-yl)thiazole-2-amines, SAR analysis indicated that substitutions on the indole (B1671886) ring and the amino group of the thiazole moiety heavily influence antibacterial activity. mdpi.com For example, the presence of a methylamino group at the 2-position of the thiazole ring was found to be detrimental to activity against the tested bacterial strains. mdpi.com

These examples highlight that while the 2-aminothiazole core is a versatile scaffold, the specific decoration of substituents is paramount in determining the ultimate biological target and potency of the molecule. The phenoxyethyl group at the 4-position of this compound provides a unique combination of aromatic and flexible ether functionalities that warrants further investigation to fully elucidate its potential for target engagement.

Mechanistic Investigations of this compound in Model Biological Systems (non-human, non-clinical)

Mechanistic studies in non-human, non-clinical models are crucial for elucidating the biological activities of novel chemical entities. For the 1,3-thiazol-2-amine class of compounds, these investigations have begun to map out their interactions with key cellular pathways and biomolecules.

Biochemical Pathway Modulation in Cell-Free Extracts or Simplified Systems

Research into 2-aminothiazole derivatives has demonstrated their capacity to modulate key biochemical pathways, particularly those involved in inflammation. While direct studies on this compound are not available, investigations into analogous structures provide insight into potential mechanisms. For instance, a series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were synthesized and evaluated for their in vitro anti-inflammatory potential through cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzyme assays. frontiersin.orgnih.gov

The cyclooxygenase enzymes are key to the synthesis of prostaglandins (B1171923) from arachidonic acid; COX-1 is constitutively expressed and involved in homeostatic functions, whereas COX-2 is an inducible enzyme expressed during inflammatory responses. frontiersin.org The study found that several of the synthesized thiazole derivatives were potent and selective inhibitors of COX-2. frontiersin.orgnih.gov Compounds designated as 5d and 5e were the most potent inhibitors of COX-2, with IC₅₀ values of 0.83 µM and 0.76 µM, respectively, comparing favorably to the control drug celecoxib (IC₅₀ 0.05 µM). frontiersin.orgnih.gov The selectivity index (SI), a ratio of COX-1 IC₅₀ to COX-2 IC₅₀, is a critical parameter, with higher values indicating greater selectivity for COX-2. frontiersin.org For compounds 5d and 5e , the SI values were 112 and 124, respectively, demonstrating significant COX-2 selectivity. nih.gov These findings suggest that the 4-substituted-1,3-thiazol-2-amine scaffold is a promising framework for developing selective anti-inflammatory agents by targeting the COX-2 pathway.

Table 1: In Vitro Cyclooxygenase Inhibition by 4-(4-chlorothiophen-2-yl)thiazol-2-amine Derivatives

Interactions with Specific Biomolecules (e.g., DNA, RNA, Lipids in vitro)

The ability of small molecules to interact with essential biomolecules like nucleic acids is a key aspect of their mechanism of action. Studies on naphthyl-thiazole derivatives have shown that this class of compounds can interact with DNA. unl.pt While this is not the specific compound of interest, it highlights a potential mode of action for the broader thiazole family. Such interactions can lead to the inhibition of replication and transcription processes, contributing to antimicrobial or antiproliferative effects. Direct studies are required to determine if this compound itself can bind to DNA, RNA, or lipid structures.

Chemo-Proteomic Approaches for Target Identification (in vitro)

Identifying the specific protein targets of a bioactive compound is a critical step in understanding its mechanism of action and is essential for drug development. researchgate.netnih.gov Chemo-proteomics has emerged as a powerful set of techniques to achieve this in an unbiased manner within complex biological systems. researchgate.net These strategies can be broadly categorized as affinity-based target profiling and activity-based protein profiling (ABPP). researchgate.net

In affinity-based methods, the small molecule of interest, such as this compound, would be chemically modified to include a linker and an affinity tag (e.g., biotin) or immobilized on a solid support like agarose (B213101) beads. researchgate.netnih.gov This "bait" is then incubated with a cell lysate, allowing it to bind to its protein targets. The resulting protein-compound complexes are then "pulled down," isolated, and the captured proteins are identified using mass spectrometry. researchgate.net Photoaffinity labeling is an advanced version of this approach where a photoreactive group is incorporated into the molecule, allowing for covalent cross-linking to the target protein upon UV light exposure, which helps to identify even transient interactions. nih.govresearchgate.net

While no specific chemo-proteomic studies have been published for this compound, these established methodologies represent a clear path forward for deconvoluting its protein targets and elucidating its mechanism of action at a molecular level.

Phenotypic Screening in Non-Mammalian or Microbial Models

Phenotypic screening in microbial systems is a primary method for discovering new antimicrobial agents. The 1,3-thiazol-2-amine scaffold is frequently identified in such screens, showing a broad spectrum of activity.

In Vitro Antimicrobial Activity (Antibacterial, Antifungal, Antiparasitic)

Numerous studies have demonstrated the potent and broad-spectrum antimicrobial activity of 4-substituted-1,3-thiazol-2-amine derivatives. These compounds have been tested against a variety of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi and parasites.

Antibacterial and Antifungal Activity: A study on 4-(indol-3-yl)thiazole-2-amines revealed significant antibacterial activity, with Minimum Inhibitory Concentrations (MIC) ranging from 0.06 to 1.88 mg/mL against strains like S. aureus and S. Typhimurium. mdpi.com Another structurally similar compound, (4-phenyl-1,3-thiazol-2-yl) hydrazine, showed high-efficiency, broad-spectrum antifungal activity, with MIC values between 0.0625 and 4 µg/mL against pathogenic fungi such as Candida, Aspergillus, and Cryptococcus. frontiersin.org This compound was also found to inhibit the formation of biofilms, a key virulence factor for C. albicans. frontiersin.org Further research on 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives confirmed their potent anti-Candida activity, with some compounds showing significantly lower MIC values than the reference drug fluconazole (B54011) against C. albicans. nih.gov The fungicidal activity of these compounds is often linked to the induction of reactive oxygen species (ROS), leading to oxidative damage and cell death. frontiersin.org

Antiparasitic Activity: The therapeutic potential of thiazole derivatives extends to antiparasitic applications. unl.pt Research on naphthyl-thiazole derivatives demonstrated cytotoxic potential against the parasites Leishmania amazonensis and Trypanosoma cruzi. unl.pt Similarly, other studies on 1,3,4-thiadiazoles, a related heterocyclic system, have reported potent activity against Toxoplasma gondii. nih.gov These findings underscore the versatility of the thiazole core in developing agents against a wide range of infectious organisms.

Table 2: In Vitro Antimicrobial Activity of Selected 1,3-Thiazol-2-amine Derivatives

Antiviral Activity in Cell Culture Models (non-human viruses)

The broad biological activity of the thiazole nucleus also includes antiviral properties. While data on human viruses is outside the scope of this article, studies in non-human viral models are informative. Research on new thiazole and 1,2,4-triazole (B32235) derivatives showed moderate activity against Bovine Viral Diarrhoea Virus (BVDV), a pestivirus that serves as a surrogate model for the Hepatitis C virus. researchgate.net Specifically, a thiazole/triazole compound designated as 73 exhibited moderate activity against BVDV. researchgate.net More recently, a series of 4-substituted-2-thiazole amides were investigated as replication inhibitors of alphaviruses, with a lead compound identified as an inhibitor of Chikungunya virus (CHIKV). nih.gov Subsequent optimization led to a derivative, 26 , that inhibited alphavirus replication by blocking the translation of subgenomic viral RNA and the synthesis of structural proteins. nih.gov These studies highlight the potential of the 4-substituted-thiazole scaffold in the development of novel antiviral agents.

Plant Biological Activity Studies (e.g., Herbicidal or Fungicidal Effects on Isolated Plant Systems)

The 2-aminothiazole scaffold is recognized as a privileged structure in the development of biologically active compounds, with various derivatives exhibiting a wide range of activities, including herbicidal and fungicidal properties. However, a thorough review of the scientific literature reveals a notable absence of specific studies investigating the herbicidal or fungicidal effects of This compound on isolated plant systems.

While research has been conducted on the broader class of 2-aminothiazole and benzothiazole (B30560) derivatives, demonstrating their potential as plant growth regulators, herbicides, and fungicides, specific data for the compound is not publicly available. For instance, studies on other thiazole derivatives have identified their potential to inhibit fungal growth or interfere with plant development. These investigations often involve screening a series of related compounds to establish structure-activity relationships, but such studies have not yet included or reported on this compound.

Consequently, there are no detailed research findings, data tables, or specific examples of its impact on plant pathogens or plant physiology in isolated in vitro systems to report at this time. The potential for this specific molecule to exhibit herbicidal or fungicidal activity remains an area for future scientific exploration.

Advanced Applications and Methodological Contributions of 4 2 Phenoxyethyl 1,3 Thiazol 2 Amine in Chemical Biology Research

Development of 4-(2-Phenoxyethyl)-1,3-thiazol-2-amine as a Chemical Probe

While specific research detailing the development of this compound as a chemical probe is not extensively documented in publicly available literature, the general strategies for converting 2-aminothiazole (B372263) derivatives into such tools are well-established. A chemical probe is a small molecule used to study biological systems, often by interacting with a specific protein target. The 2-aminothiazole core is an excellent starting point for such development due to its proven bioactivity and synthetically tractable nature. mdpi.com

Synthesis of Labeled Analogs for Imaging or Affinity-Based Profiling (in vitro)

The creation of labeled analogs is crucial for visualizing molecular interactions and identifying protein targets. For a compound like this compound, synthetic routes can be adapted to incorporate various tags for imaging or affinity-based profiling.

For Imaging: Fluorophores can be attached to the core structure. The primary amine group at the 2-position or the phenoxy ring are common sites for modification. For instance, coupling reactions can be employed to attach fluorescent dyes, enabling the visualization of the compound's localization within cells or tissues in an in vitro setting. Previously, 2-aminothiazole derivatives have been successfully labeled with radioisotopes like fluorine-18 (B77423) to create radioligands for in vivo imaging techniques such as Positron Emission Tomography (PET). nih.gov

For Affinity-Based Profiling: To identify the cellular binding partners of this compound, affinity tags such as biotin (B1667282) or clickable handles (e.g., alkynes or azides) can be incorporated. These tags allow for the capture and subsequent identification of target proteins via pull-down assays followed by mass spectrometry. The synthesis would involve modifying the parent compound with a linker attached to the tag, ensuring that the core pharmacophore responsible for binding is not significantly altered.

Application in Target Validation Studies (in vitro, non-human context)

Target validation is the process of confirming that a specific biological molecule (the target) is directly involved in a biological process. Once a potential target for this compound is hypothesized or identified through methods like affinity profiling, the compound itself can be used to validate it.

In an in vitro, non-human context, this can involve several approaches:

Enzymatic Assays: If the target is an enzyme, the compound can be tested for its ability to inhibit or modulate the enzyme's activity. Thiazole (B1198619) derivatives have been successfully shown to inhibit a range of enzymes, including various kinases, carbonic anhydrases, and cholinesterases. nih.govmdpi.com

Cell-Based Assays: The compound can be applied to cultured cells (e.g., cancer cell lines) to observe a specific phenotypic change, such as inhibition of proliferation, induction of apoptosis, or blockage of cell migration. nih.govacs.org By correlating this effect with the engagement of the target protein (e.g., through genetic knockdown of the target), a strong link between the compound, its target, and the cellular outcome can be established.

Biophysical Assays: Techniques like Thermal Shift Assays (TSA) can be used to demonstrate direct binding between the compound and the purified target protein, confirming physical interaction. nih.gov

Integration of this compound in High-Throughput Screening Libraries for Academic Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds for a specific biological activity. Compounds featuring "privileged scaffolds" like the thiazole ring are highly desirable for inclusion in HTS libraries because they are known to interact with multiple biological targets. nih.gov

This compound, with its 2-aminothiazole core, is a representative member of a chemical class frequently included in such libraries. Academic and commercial screening collections often contain a diverse array of these compounds to maximize the chances of finding a "hit" against a novel biological target. nih.govacs.org The process involves:

Library Curation: A diverse set of compounds, including various thiazole derivatives, is assembled in a plate-based format.

Assay Development: A robust and automated assay is developed to measure a specific biological endpoint (e.g., enzyme activity, cell viability).

Screening: The library is tested to identify compounds that produce a desired effect.

Hit Validation: Initial hits are re-tested and counterscreened to eliminate false positives, such as compounds that form aggregates or interfere with the assay technology. nih.govnih.gov

While 2-aminothiazoles are valuable in screening, they are also known in some cases to be "frequent hitters," meaning they can appear as active in multiple screens through non-specific mechanisms. acs.org Therefore, rigorous follow-up studies are essential to confirm that a hit compound acts via a specific, well-defined mechanism of action. nih.gov

Future Directions in the Synthesis and Application of Thiazole-Based Compounds

The field of thiazole chemistry continues to evolve, with ongoing research focused on developing more efficient synthetic methods and identifying new biological applications for this versatile scaffold.

Exploration of Novel and Efficient Synthetic Routes

The classic Hantzsch synthesis remains a primary method for creating 2-aminothiazoles, but modern chemistry is driving the development of more efficient and environmentally friendly alternatives. bepls.com Key areas of exploration include:

Green Chemistry Approaches: These methods aim to reduce waste, use less hazardous materials, and improve energy efficiency. nih.gov Techniques such as microwave-assisted synthesis, reactions in green solvents (like water or ethanol), and the use of recyclable catalysts are becoming more common. bepls.commdpi.commdpi.com

One-Pot, Multi-Component Reactions: These strategies combine several synthetic steps into a single procedure without isolating intermediates. This improves efficiency, saves time, and reduces waste. acs.org

Novel Catalysts: The use of innovative catalysts, such as reusable nanoparticles or biocatalysts like chitosan (B1678972) hydrogels, can improve reaction yields and selectivity under milder conditions. mdpi.commdpi.comacs.org

| Synthetic Strategy | Description | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat reactions, accelerating reaction times. | Reduced reaction times, higher yields, cleaner reactions. | bepls.com |

| Ultrasonic Irradiation | Uses high-frequency sound waves to promote chemical reactions. | Mild reaction conditions, shorter reaction times, high yields. | mdpi.commdpi.com |

| Green Catalysts | Employs recyclable or biodegradable catalysts, such as biopolymers or magnetic nanoparticles. | Environmentally friendly, catalyst can be reused, high efficiency. | mdpi.comacs.org |

| Multi-Component Reactions | Combines three or more reactants in a single step to form the final product. | High atom economy, operational simplicity, reduced waste. | acs.org |

Identification of New Non-Human Biological Targets for Thiazole Scaffolds

The thiazole scaffold's ability to interact with a wide range of biomolecules makes it a continuing source of lead compounds for new therapeutic targets. nih.govacs.org Research in non-human contexts or in vitro models is uncovering novel applications:

Antimicrobial Targets: Thiazole derivatives are being developed as antibacterial and antifungal agents. nih.govnih.gov They have shown activity against various pathogenic strains by inhibiting essential microbial enzymes like enoyl-ACP reductase and type I DHQase. nih.gov

Enzyme Inhibition: Beyond their use in human medicine, thiazoles are powerful tools for studying enzyme function across different species. They have been shown to inhibit various enzyme classes, including protein kinases (e.g., Aurora kinase, B-RAF, VEGFR-2), carbonic anhydrases, and cholinesterases. nih.govmdpi.comnih.govacs.org

Antiparasitic Targets: Researchers are exploring thiazole compounds as potential treatments for parasitic diseases by targeting enzymes and proteins essential for parasite survival. researchgate.net

| Thiazole Derivative Class | Biological Target/Activity (Non-Human or In Vitro) | Potential Application | Reference |

|---|---|---|---|

| 2-Aminothiazoles | Bacterial Enoyl ACP Reductase, Lipid A, Pyridoxal Kinase | Antibacterial agent discovery | nih.gov |

| Substituted Thiazoles | Protein Kinases (e.g., B-RAFV600E, VEGFR-2, Aurora Kinase) | Anticancer research (in vitro models) | mdpi.comnih.govacs.org |

| Phenylthiazoles | Mycobacterium tuberculosis growth | Anti-tubercular agent development | nih.gov |

| Thiazole Carboxamides | Cyclooxygenase (COX) Enzymes | Anti-inflammatory research | acs.org |

| General Thiazoles | Carbonic Anhydrase, Acetylcholinesterase, Butyrylcholinesterase | Enzyme inhibitor development | nih.gov |

Advanced Computational Modeling for Next-Generation Analog Design

While specific computational modeling studies focusing exclusively on this compound are not extensively detailed in published literature, the broader class of 2-aminothiazole derivatives has been the subject of significant computational investigation. These studies provide a robust framework for the rational design of next-generation analogs, leveraging computational tools to predict biological activity, optimize molecular interactions, and ensure favorable pharmacokinetic profiles. The methodologies applied to related thiazole structures offer a clear blueprint for the future design of novel compounds based on the this compound scaffold.

Molecular Docking and Binding Mode Analysis

Molecular docking is a primary computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For thiazole derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating binding mechanisms at the molecular level.

For instance, in studies of N,4-diaryl-1,3-thiazole-2-amines designed as tubulin inhibitors, molecular docking revealed that potent analogs could effectively bind to the colchicine (B1669291) binding site of tubulin. nih.gov Similarly, research on benzo[d]thiazol-2-amine derivatives utilized AutoDock Vina to evaluate their binding affinity against the Human Epidermal growth factor receptor (HER), a key target in cancer therapy. nih.gov The results from such studies, often expressed as docking scores, allow for the ranking of potential drug candidates before synthesis. nih.gov Other computational studies have successfully docked thiazole derivatives against targets like cyclooxygenase-2 (COX-2), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), demonstrating the versatility of this approach. researchgate.netacademie-sciences.fracademie-sciences.fr

| Compound Series | Target Protein | Computational Tool | Top Docking Scores (kcal/mol) | Reference |

|---|---|---|---|---|

| Benzo[d]thiazol-2-amine Derivatives | HER Enzyme | AutoDock Vina | -10.4, -9.9, -9.8 | nih.gov |

| N,4-diaryl-1,3-thiazole-2-amines | Tubulin (Colchicine Site) | Not Specified | Binding mode predicted | nih.gov |

| Thiazole-Hydrazone Conjugates | COX-2 Receptor | Not Specified | In silico analysis performed | researchgate.net |

Structure-Activity Relationship (SAR) and Pharmacophore Modeling

Computational studies are crucial for developing quantitative structure-activity relationship (QSAR) models. These models correlate variations in the chemical structure of compounds with changes in their biological activity. For the 2-aminothiazole class, SAR studies have provided key insights for designing more potent analogs.

Research has shown that specific substitutions on the aromatic rings of the thiazole scaffold can dramatically influence efficacy. For example, a study on a series of N,4-diaryl-1,3-thiazole-2-amines found that introducing 2,4-dimethoxy substitutions on an N-aryl ring led to a significant enhancement in antiproliferative activity. nih.gov In contrast, adding a methyl or acetyl group at the nitrogen of the 2-aminothiazole core resulted in reduced activity for the same series. nih.gov These findings help in building pharmacophore models that define the essential structural features required for biological activity, guiding the design of new molecules with improved potency.

| Thiazole Analog Series | Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| N,4-diaryl-1,3-thiazole-2-amines | 2,4-dimethoxy substitution on N-aryl ring | Significant enhancement of antiproliferative activity | nih.gov |

| N,4-diaryl-1,3-thiazole-2-amines | N-methylation or N-acetylation of the 2-amino group | Reduced antiproliferative activity | nih.gov |

| Pyrazole-naphthalene-thiazole compounds | Presence of a methoxy (B1213986) group vs. a halogen group | Methoxy group leads to higher antitumor activity | ijper.org |

In Silico ADME/Tox Predictions

A critical aspect of modern drug design is the early assessment of a compound's pharmacokinetic properties, including Absorption, Distribution, Metabolism, and Excretion (ADME), as well as its potential toxicity (Tox). In silico tools are widely used to predict these properties, helping to filter out candidates that are likely to fail in later stages of development.

For classes of compounds like 1,3,4-thiadiazol amines, which are structurally related to thiazoles, software such as AdmetSAR is employed to calculate a range of pharmacokinetic parameters. derpharmachemica.com These programs can estimate properties like lipophilicity (LogP), the number of hydrogen bond donors and acceptors, and compliance with established drug-likeness rules, such as Lipinski's rule of five. derpharmachemica.com By analyzing these computational predictions, chemists can modify the structure of lead compounds, such as this compound, to enhance their oral bioavailability and reduce potential toxicity, thereby designing next-generation analogs with a higher probability of clinical success. derpharmachemica.com

Conclusion

Summary of Key Research Findings on 4-(2-Phenoxyethyl)-1,3-thiazol-2-amine

Direct and dedicated research on the specific biological activities and applications of this compound is limited in publicly available scientific literature. The compound is primarily recognized as a member of the broader class of 2-aminothiazole (B372263) derivatives. Its structural makeup consists of a central 2-aminothiazole ring, which is a well-established pharmacophore, substituted at the 4-position with a 2-phenoxyethyl side chain.

The most plausible method for its creation is the Hantzsch thiazole (B1198619) synthesis, a cornerstone reaction in heterocyclic chemistry that involves the condensation of an α-haloketone with a thiourea-containing reactant. vulcanchem.comresearchgate.net While specific experimental data for this exact molecule are not extensively documented, its fundamental properties can be derived from its structure. The hybridization of the 2-aminothiazole scaffold and a terminal phenoxy group, both considered privileged structures in medicinal chemistry, makes it a molecule of significant theoretical interest. researchgate.net

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂OS |

| Molecular Weight | 220.29 g/mol |

| Core Structure | 2-Aminothiazole |

| Key Substituent | 2-Phenoxyethyl group |

Broader Implications for Thiazole Chemistry and Chemical Biology Research

The true significance of this compound lies in its core chemical scaffold, the 2-aminothiazole ring. This moiety is widely regarded as a "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically approved drugs and a vast array of compounds under investigation. researchgate.netresearchgate.net The 2-aminothiazole framework is known to confer a wide spectrum of pharmacological activities. scholarsresearchlibrary.comglobalresearchonline.net

The diverse biological roles of 2-aminothiazole derivatives have profound implications for drug discovery. nih.govnih.gov Their ability to interact with a multitude of biological targets makes them versatile starting points for developing novel therapeutic agents. nih.govmdpi.com The inclusion of the phenoxyethyl group in this compound adds another layer of chemical interest, providing a flexible linker and an aromatic terminal group that can engage in specific binding interactions, such as pi-stacking, within target proteins. This structural combination suggests potential for activities ranging from anticancer to antimicrobial and anti-inflammatory applications. researchgate.netnih.govfrontiersin.org For instance, many 2-aminothiazole derivatives have been investigated as potent inhibitors of tubulin polymerization in cancer cells and as inhibitors of enzymes like COX-1 and COX-2 in inflammatory processes. nih.govrsc.org

| Biological Activity | Therapeutic Area | References |

|---|---|---|

| Anticancer / Antitumor | Oncology | nih.govnih.gov |

| Antimicrobial (Antibacterial & Antifungal) | Infectious Diseases | scholarsresearchlibrary.comnanobioletters.com |

| Anti-inflammatory | Immunology / Rheumatology | nih.govfrontiersin.org |

| Antioxidant | General Health / Metabolic Disorders | scholarsresearchlibrary.commdpi.com |

| Anticonvulsant | Neurology | scholarsresearchlibrary.com |

| Antidiabetic | Endocrinology | nih.gov |

Future Research Perspectives and Emerging Challenges in the Field

The notable absence of specific research on this compound presents a clear roadmap for future investigation, alongside several challenges.

Future Research Perspectives:

Definitive Synthesis and Characterization: The foremost task is the unambiguous synthesis and complete spectroscopic characterization of the compound to establish a verified reference for all subsequent biological and chemical studies. nanobioletters.com

Broad Biological Screening: A comprehensive screening of the molecule against a wide panel of biological targets is warranted. Based on the activities of its structural class, initial efforts could focus on its efficacy against various human cancer cell lines, its antimicrobial activity against pathogenic bacteria and fungi, and its potential as an anti-inflammatory agent. mdpi.comfrontiersin.org

Computational and In Silico Studies: The use of molecular docking and other computational tools could predict potential binding affinities to key biological targets, such as tubulin or cyclooxygenase enzymes, thereby guiding and prioritizing laboratory screening efforts. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies: Should initial screenings yield a promising "hit," the next logical step would be the synthesis of a library of analogues. Modifications to the phenoxy ring (e.g., adding electron-withdrawing or electron-donating groups) or altering the ethyl linker could establish a clear SAR, paving the way for the optimization of lead compounds. nih.gov

Emerging Challenges:

Lack of Foundational Data: The primary challenge is overcoming the current lack of foundational research to justify more intensive investigation.

Chemical Differentiation: The field of 2-aminothiazole chemistry is extensive. A significant challenge will be to identify a unique biological activity or a superior potency/selectivity profile for this compound that distinguishes it from the thousands of existing derivatives.

Sustainable Synthesis: In line with modern chemical practices, a future challenge involves developing green and efficient synthetic routes for this compound and its analogues, potentially utilizing methods like microwave or ultrasound-assisted synthesis to minimize environmental impact and improve yields. researchgate.net

Q & A

Basic Research Questions